molecular formula C21H12ClFN2O3S B2717147 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-97-6

7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2717147
CAS RN: 886162-97-6
M. Wt: 426.85
InChI Key: RZAVJRIVORZFKG-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can give insights into the types of bonds present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, the presence of a thiazole ring suggests that the compound may have similar physico-chemical properties to other thiazole derivatives, such as a certain degree of basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives similar to 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored, focusing on the creation of isostructural compounds with significant yields. Such studies are crucial for understanding the molecular configurations and crystalline structures of these compounds, which are essential for their scientific research applications. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles and conducted crystal structure determination via single crystal diffraction, revealing their planarity and molecular orientations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photochromic and Photoluminescent Properties

The study of photochromic and photoluminescent properties of derivatives has been a subject of interest. Cipolloni et al. (2009) and Beyerlein & Tieke (2000) explored the photochromic behavior and photoluminescent characteristics of newly synthesized diarylethenes, showing their potential for applications in materials science due to their color-changing and light-emitting properties upon stimulation. These properties are pivotal for developing new materials for electronic and photonic applications (Cipolloni et al., 2009); (Beyerlein & Tieke, 2000).

Electronic Applications and Solar Cells

The development of conjugated polymers incorporating the core structure of 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for electronic applications, specifically as electron transport layers in solar cells, demonstrates the compound's significance in renewable energy technologies. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte showing high conductivity and electron mobility, highlighting its efficiency in polymer solar cells (Hu et al., 2015).

Sensor Applications

The potential of derivatives for sensor applications was investigated by Cordaro et al. (2011), who synthesized a U-shaped molecule demonstrating the capacity to bind metal cations. This property suggests its application as an ionophore in sensors, showcasing the versatility of these compounds in detecting and measuring substances (Cordaro et al., 2011).

Antitumor Agents

Research into the antitumor properties of derivatives related to 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has led to the synthesis of compounds exhibiting significant cytotoxicity against cancer cells. Fadda, Abdel‐Latif, and El-Mekawy (2012) synthesized new thiophene and pyrazole derivatives showing promising activity against certain cancer cells, pointing to the therapeutic potential of these compounds (Fadda, Abdel‐Latif, & El-Mekawy, 2012).

Future Directions

Thiazole derivatives, such as the compound , have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of this compound in drug development.

Mechanism of Action

    Target of Action

    Thiazoles, one of the core structures in the compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on the specific functional groups and their spatial arrangement in the molecule.

    Mode of Action

    The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific biological target they interact with . The presence of the fluorophenyl and chloro groups might influence the compound’s interaction with its targets .

    Biochemical Pathways

    Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . Without specific information on the targets of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, it’s difficult to predict the exact pathways it might affect.

    Pharmacokinetics

    The ADME properties of a compound depend on its chemical structure. Factors such as solubility, permeability, and metabolic stability would influence the bioavailability of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”. The presence of the fluorophenyl and chloro groups might influence these properties .

    Result of Action

    The molecular and cellular effects of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific targets and mode of action. Thiazole derivatives have been reported to have a variety of effects, including antimicrobial and antitumor activities .

properties

IUPAC Name

7-chloro-1-(4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O3S/c1-10-8-15-13(9-14(10)22)18(26)16-17(11-2-4-12(23)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAVJRIVORZFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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